5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid
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Overview
Description
5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a carboxylic acid group and an amino group linked to a 1,1-dimethylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid typically involves multiple steps. One common method includes the protection of amino acids as N-Boc derivatives using di-tert-butyl dicarbonate, followed by esterification with methyl iodide or diazomethane, and acetonization with 2,2-dimethoxypropane under acid catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- 5-[(1,1-dimethylethoxy)carbonyl]amino-2-thiophenecarboxylic acid
Uniqueness
5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid is unique due to its specific structural features, such as the pyrimidine ring and the 1,1-dimethylethoxy group
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-8(15)6-12-7-4-13-9(10(16)17)14-5-7/h4-5,12H,6H2,1-3H3,(H,16,17) |
InChI Key |
JZTDIMBHFUEWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CN=C(N=C1)C(=O)O |
Origin of Product |
United States |
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